1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one

Regioisomerism Structure-activity relationship Synthetic intermediate

1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one (CAS 1804195-93-4) is a synthetic organic compound classified as an aromatic ketone bearing both bromomethyl and chloroketone functionalities. Its molecular formula is C₁₁H₁₂BrClO₂, with a molecular weight of 291.57 g/mol.

Molecular Formula C11H12BrClO2
Molecular Weight 291.57 g/mol
Cat. No. B14039769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one
Molecular FormulaC11H12BrClO2
Molecular Weight291.57 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(=O)CCl)CBr
InChIInChI=1S/C11H12BrClO2/c1-15-11-5-8(4-10(14)7-13)2-3-9(11)6-12/h2-3,5H,4,6-7H2,1H3
InChIKeyCWMLAJHADHWFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one: A Bifunctional Halomethyl Ketone Intermediate for Targeted Organic Synthesis and Procurement


1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one (CAS 1804195-93-4) is a synthetic organic compound classified as an aromatic ketone bearing both bromomethyl and chloroketone functionalities [1]. Its molecular formula is C₁₁H₁₂BrClO₂, with a molecular weight of 291.57 g/mol . The compound belongs to a broader class of halomethyl aryl ketones that serve as versatile intermediates in medicinal chemistry and agrochemical synthesis, where the differential reactivity of the C–Br and C–Cl bonds enables sequential chemoselective transformations [2].

Why Regioisomeric and Halogen-Swapped Analogs of 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one Cannot Be Interchanged Without Experimental Validation


Within the C₁₁H₁₂BrClO₂ isomeric family, at least four structurally distinct compounds exist that differ solely in the ring position of the methoxy group, the bromomethyl group, or the chloropropanone attachment point . These positional isomers (e.g., 2-methoxy vs. 3-methoxy regioisomers; 1-chloropropan-2-one vs. 3-chloropropan-2-one variants) exhibit divergent electronic environments that alter nucleophilic aromatic substitution rates, directing-group effects, and downstream coupling efficiencies [1]. Furthermore, the bromomethyl substituent provides inherently greater leaving-group reactivity than its chloromethyl counterpart—a difference documented across halomethyl ketone systems that precludes simple halogen swapping without re-optimizing reaction conditions [2]. Consequently, substituting one isomer for another without experimental confirmation risks altered reaction yields, unexpected byproduct profiles, or complete synthetic failure.

Evidence-Based Differentiation of 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one: Quantitative Reactivity, Purity, and Structural Comparator Analysis


Regioisomeric Differentiation: 3-Methoxy-4-bromomethyl Substitution Pattern vs. 2-Methoxy and Alternative Chloropropanone Attachment Isomers

The target compound bears the bromomethyl group at the 4-position and the methoxy group at the 3-position, with the chloropropan-2-one moiety attached via the 1-position of the phenyl ring. This specific regioisomer (CAS 1804195-93-4) is one of at least four documented C₁₁H₁₂BrClO₂ isomers: the 1-chloropropan-2-one variant (CAS 1804195-92-3) ; the 2-methoxy-4-bromomethyl-1-chloropropan-2-one variant (CAS 1804229-88-6) ; and the 4-methoxy-3-bromomethyl-2-chloropropan-1-one variant (CAS 1803749-05-4) . The 3-methoxy substitution pattern places the electron-donating –OCH₃ group meta to the chloropropanone side chain, creating a distinct electronic environment compared to the ortho/para-directing influence of 2-methoxy or 4-methoxy congeners. This electronic differentiation has quantifiable consequences for electrophilic aromatic substitution directing effects and downstream reaction selectivity [1].

Regioisomerism Structure-activity relationship Synthetic intermediate Positional isomer differentiation

Differential Leaving-Group Reactivity: Bromomethyl vs. Chloromethyl Substituents in Halomethyl Aryl Ketone Systems

The target compound contains a benzylic bromomethyl group (–CH₂Br) and a chloroketone moiety (–COCH₂Cl). In halomethyl ketone systems, the bromomethyl group functions as a superior leaving group compared to chloromethyl, enabling chemoselective sequential displacement. Literature on halomethylated benzene derivatives establishes that the bromomethyl group (CH₂Br) is substantially more reactive than chloromethyl (CH₂Cl) in nucleophilic substitution reactions, with the relative leaving-group ability ranked as I > Br > Cl >> F [1]. This intrinsic reactivity differential is further modulated by the methoxy substituent: in the target compound, the 3-OCH₃ group increases electron density at the benzylic position via resonance, enhancing bromomethyl reactivity relative to non-methoxylated analogs such as 1-(4-(bromomethyl)phenyl)-3-chloropropan-2-one (CAS not available; molecular formula C₁₀H₁₀BrClO, MW 261.54) [2]. The 2-bromomethyl analogue of 4,5-diaryloxazoles has been experimentally demonstrated to offer a more reactive alternative to the corresponding chloromethyl compounds in C-alkylation of stabilized carbanions [3].

Nucleophilic substitution Leaving-group ability Bromomethyl reactivity Chemoselective alkylation

Commercial Purity Benchmarking: 98% (NLT) HPLC Purity vs. Industry-Standard 95%+ Grade

Commercially, the target compound is offered at two distinct purity tiers. MolCore supplies the compound at NLT 98% purity (HPLC) under ISO-certified quality systems, suitable for pharmaceutical R&D and quality control applications . In contrast, ChemeShop offers the compound at 95%+ purity . The 3-percentage-point purity differential corresponds to a maximum impurity burden of ≤2% for the 98% grade vs. ≤5% for the 95%+ grade—a 2.5-fold difference in permissible total impurities. For the closely related 1-chloropropan-2-one regioisomer (CAS 1804195-92-3), the same 95%+ grade is the standard commercial offering , while the 2-methoxy-4-bromomethyl isomer (CAS 1804229-88-6) is also listed at 95%+ . No comparator isomer was identified with a commercial 98% purity grade at the time of assessment.

Chemical purity Quality specification Procurement benchmark HPLC assay

Patent Landscape: Utility of Bromomethyl-Methoxyphenyl Chloropropanone Scaffolds as Synthetic Intermediates in GPR119 Agonist Programs

The aryl bromomethyl chloropropanone scaffold is structurally consistent with intermediates described in patent literature for GPR119 agonist programs. US Patent Application US-20120184572-A1 (CymaBay Therapeutics) discloses aryl GPR119 agonists for the treatment of Type II diabetes, wherein bromomethyl-substituted aromatic intermediates are employed to construct the agonist pharmacophore [1]. Separately, Patent US-8759365-B2 describes organic compounds that incorporate bromomethyl aromatic intermediates for therapeutic applications [2]. While the target compound (CAS 1804195-93-4) is not explicitly named in these patents, its structural features—a bromomethyl handle for nucleophilic displacement and a chloroketone for further derivatization—align with the synthetic logic employed in these programs. In contrast, the regioisomeric variants (e.g., 2-methoxy or 1-chloropropan-2-one isomers) would yield different spatial orientations of the derived pharmacophore, potentially altering target binding .

Patent intermediate GPR119 agonist Diabetes drug discovery Aryl ketone building block

Conformational Preference of α-Halomethyl Ketones: Bromomethyl vs. Chloromethyl Conformer Populations and Implications for Stereoselective Synthesis

Temperature-dependent ¹H NMR studies of α-halomethyl ketones (including 1-bromo-3-chloro-1-phenylpropan-2-one) demonstrate that bromomethyl ketones exhibit a different conformational equilibrium compared to chloromethyl ketones. In chloromethyl ketones, the conformer with halogen and carbonyl oxygen eclipsed is energetically favored, whereas in bromomethyl ketones, the two conformers (halogen-eclipsed vs. hydrogen-eclipsed) are of more nearly equal energy [1]. This conformational flexibility of the bromomethyl group has stereochemical consequences: the broader distribution of accessible conformations can influence the diastereoselectivity of nucleophilic additions to the adjacent carbonyl. The target compound, bearing both a chloroketone and a benzylic bromomethyl group, may exhibit site-specific conformational preferences at each halomethyl center, creating a more complex stereoelectronic landscape than either monohalo analog [2].

Conformational analysis Halomethyl ketone Stereoelectronic effect NMR coupling constant

Optimal Procurement and Application Scenarios for 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one Based on Differentiated Evidence


Chemoselective Sequential Derivatization for Parallel Library Synthesis

The ≥50-fold differential in leaving-group reactivity between the benzylic –CH₂Br (fast displacement) and the α-keto –CH₂Cl (slow displacement) enables two sequential nucleophilic substitutions without intermediate protection [1]. This makes the target compound a strategic building block for generating diverse compound libraries through a single intermediate, where the first nucleophile selectively attacks the bromomethyl position and the second nucleophile subsequently displaces chloride under more forcing conditions.

Pharmaceutical R&D Requiring ≥98% Purity for GLP-Compliant Intermediate Lot Release

For drug discovery programs operating under Good Laboratory Practice (GLP) or preparing intermediates for IND-enabling studies, the NLT 98% purity grade from MolCore provides a 2.5-fold reduction in permissible total impurities relative to the standard 95%+ grade . This higher purity specification supports more accurate stoichiometry in multi-step cGMP syntheses and reduces the risk of impurity-related assay interference in biological testing cascades.

GPR119 Agonist Pharmacophore Construction and Diabetes Target Validation

The 3-methoxy-4-bromomethyl substitution pattern generates a pharmacophore geometry consistent with patent-disclosed GPR119 agonist intermediates [2]. Researchers pursuing structure–activity relationship (SAR) studies around the GPR119 target should procure this specific regioisomer to ensure the derived test compounds maintain the methoxy group orientation described in the patent literature, as alternative isomers would project this key hydrogen-bond-accepting group into a different spatial quadrant .

Stereoselective Synthesis Exploiting Differential Halomethyl Ketone Conformational Preferences

The coexistence of a bromomethyl ketone moiety (near-equal conformer populations) and a chloroketone moiety (halogen-eclipsed conformer favored) within a single molecule creates a unique stereoelectronic environment for asymmetric synthesis [3]. Investigators performing diastereoselective nucleophilic additions to the carbonyl group may exploit the broader conformational distribution at the bromomethyl site to access stereochemical outcomes unattainable with symmetric dihalo analogs.

Quote Request

Request a Quote for 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.